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Compound of Interest

Compound Name: 5-Fluoroisoquinoline-1-carbonitrile

Cat. No.: B11916656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

characteristics of 5-fluoroisoquinoline-1-carbonitrile, a key heterocyclic scaffold in medicinal

chemistry. Due to the limited availability of direct experimental data for this specific molecule,

this document presents a detailed analysis based on closely related analogues: isoquinoline-1-

carbonitrile and 5-fluoroisoquinoline. This information serves as a valuable predictive tool for

researchers working with this and similar compounds.

Spectroscopic Data Analysis
The following tables summarize the key spectroscopic data for isoquinoline-1-carbonitrile and

5-fluoroisoquinoline. These values provide a strong foundation for predicting the spectral

characteristics of 5-fluoroisoquinoline-1-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data
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Compound Solvent Chemical Shifts (δ) in ppm

Isoquinoline-1-carbonitrile Not Specified

Aromatic Protons: Multiplets

and doublets in the range of

7.0 - 9.0 ppm are expected.

5-Fluoroisoquinoline Not Specified

Aromatic Protons: Signals

corresponding to the

isoquinoline ring protons are

anticipated in the aromatic

region.

6,7-Methoxyisoquinoline-1-

carboxylic acid
DMSO-d6 or CDCl3

Aromatic protons: 7.0 to 9.0

(multiplet/doublet); Carboxylic

acid proton: 10 to 13 (broad

singlet)[1]

Table 2: 13C NMR Spectroscopic Data

Compound Solvent Chemical Shifts (δ) in ppm

Isoquinoline Not Specified

Aromatic Carbons: 125-170

ppm; Nitriles (R-C≡N): 110-120

ppm[2]

Mesitylacetylene Hexadeuterioacetone
Data for a related compound

shows various carbon signals.

Table 3: 19F NMR Spectroscopic Data (Predicted)

Compound Solvent
Predicted Chemical Shift
(δ) in ppm (Referenced to
CFCl3)

5-Fluoroisoquinoline-1-

carbonitrile
CDCl3

Aromatic Fluorine (-ArF): +80

to +170 ppm[3]
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Infrared (IR) Spectroscopy
Table 4: Key IR Absorptions

Functional Group Characteristic Absorption (cm-1)

C≡N (Nitrile) 2260-2200 (sharp, medium intensity)

C=C (Aromatic) 1600-1585 and 1500-1400[4]

C-H (Aromatic) 3100-3000[4]

C-F 1400-1000 (strong)

Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data of Isoquinoline-1-carbonitrile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11916656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ion m/z Relative Intensity (%)

[M]+ 154.0 100.0

[M+1]+ 155.0 11.6

[M-HCN]+ 127.0 33.0

128.0 7.7

153.0 6.4

100.0 5.1

77.0 5.4

51.0 7.1

50.0 4.9

76.0 4.9

75.0 4.4

101.0 3.7

126.0 3.2

74.0 3.1

99.0 2.4

63.0 2.4

102.0 2.4

103.0 1.9

63.5 1.4

52.0 1.3

62.0 1.3

39.0 1.2
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The molecular ion peak for 5-fluoroisoquinoline-1-carbonitrile is predicted to be at m/z 172,

corresponding to the molecular formula C10H5FN2.

Experimental Protocols
While a specific protocol for 5-fluoroisoquinoline-1-carbonitrile is not readily available, a

general synthetic approach can be extrapolated from the synthesis of similar fluorinated

isoquinoline derivatives.

General Synthesis of Substituted 4-Fluoroisoquinolines:

A common route involves the use of 2-bromobenzaldehydes as starting materials.[5] The

synthesis typically proceeds through the following key steps:

Sonogashira Coupling: The 2-bromobenzaldehyde is coupled with a suitable alkyne in the

presence of a palladium catalyst (e.g., PdCl2(PPh3)2) and a copper co-catalyst (e.g., CuI) in

a solvent like triethylamine.[5]

Imine Formation: The resulting 2-alkynylbenzaldehyde is reacted with a primary amine (e.g.,

tert-butylamine) to form an imine intermediate.[5]

Cyclization and Fluorination: The imine is then subjected to a cyclization and fluorination

reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the

presence of a silver salt (e.g., AgNO3) and a base (e.g., Li2CO3) in a polar aprotic solvent

like N,N-dimethylacetamide (DMA).[5]

Spectroscopic Characterization Protocol:

Standard analytical techniques are employed for the characterization of the final product:

NMR Spectroscopy:1H, 13C, and 19F NMR spectra are recorded on a high-field NMR

spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as CDCl3 or DMSO-

d6. Tetramethylsilane (TMS) is typically used as an internal standard for 1H and 13C NMR.

[5]

IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Samples can be

prepared as KBr pellets or analyzed as a thin film.[6]
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the

molecular formula of the synthesized compound.

Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization

of a fluorinated isoquinoline derivative.
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Caption: Generalized workflow for the synthesis and characterization of fluorinated

isoquinolines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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